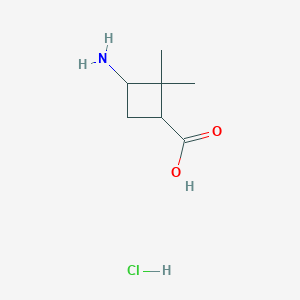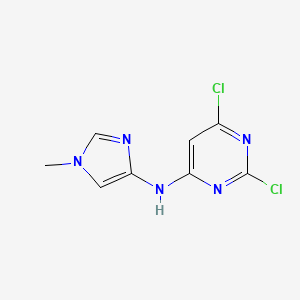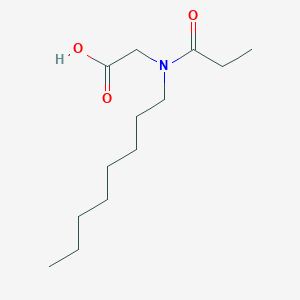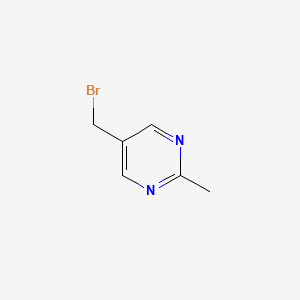
5-(溴甲基)-2-甲基嘧啶
描述
5-(Bromomethyl)-2-methylpyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by a bromomethyl group attached to the fifth carbon of the pyrimidine ring and a methyl group attached to the second carbon. Pyrimidines are significant in various fields, including medicinal chemistry, due to their presence in nucleic acids and other biologically active molecules.
科学研究应用
5-(Bromomethyl)-2-methylpyrimidine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex pyrimidine derivatives, which are useful in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of nucleic acid analogs and their interactions with biological molecules.
Medicine: Derivatives of 5-(Bromomethyl)-2-methylpyrimidine are investigated for their potential antiviral, antibacterial, and anticancer properties.
Industry: It is used in the synthesis of dyes, pigments, and other fine chemicals.
作用机制
Target of Action
Bromomethyl compounds are known to interact with various biological targets, including dna and proteins . The bromomethyl group can form covalent bonds with these targets, leading to changes in their structure and function .
Mode of Action
The mode of action of 5-(Bromomethyl)-2-methylpyrimidine involves its interaction with its targets. The bromomethyl group in the compound can participate in various chemical reactions, such as free radical reactions . In these reactions, the bromomethyl group can be converted into a free radical, which can then react with other molecules in the cell . This can lead to changes in the structure and function of these molecules, affecting cellular processes .
Biochemical Pathways
Bromomethyl compounds can affect various biochemical pathways, depending on their specific targets . For example, if the compound targets DNA, it can affect DNA replication and transcription processes . If it targets proteins, it can affect the pathways in which these proteins are involved .
Pharmacokinetics
For example, it can increase the compound’s reactivity, which can affect its absorption and distribution . It can also affect the compound’s metabolism, as the bromomethyl group can be metabolized by various enzymes .
Result of Action
The molecular and cellular effects of 5-(Bromomethyl)-2-methylpyrimidine’s action depend on its specific targets and mode of action. If the compound targets DNA, it can cause DNA damage, which can lead to cell death or changes in gene expression . If it targets proteins, it can alter their structure and function, affecting the cellular processes in which they are involved .
Action Environment
The action, efficacy, and stability of 5-(Bromomethyl)-2-methylpyrimidine can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s reactivity and stability . The presence of other molecules can also affect the compound’s action, as they can interact with the compound or its targets .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-methylpyrimidine typically involves the bromination of 2-methylpyrimidine. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions. The general reaction scheme is as follows:
2-Methylpyrimidine+NBSAIBN, CCl45-(Bromomethyl)-2-methylpyrimidine
Industrial Production Methods
Industrial production of 5-(Bromomethyl)-2-methylpyrimidine may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques to ensure high purity.
化学反应分析
Types of Reactions
5-(Bromomethyl)-2-methylpyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyano, or methoxy derivatives of 2-methylpyrimidine.
Oxidation: The major product is 5-(carboxymethyl)-2-methylpyrimidine.
Reduction: The major product is 2,5-dimethylpyrimidine.
相似化合物的比较
Similar Compounds
- 5-(Chloromethyl)-2-methylpyrimidine
- 5-(Iodomethyl)-2-methylpyrimidine
- 2,5-Dimethylpyrimidine
Comparison
5-(Bromomethyl)-2-methylpyrimidine is unique due to the presence of the bromomethyl group, which is more reactive than the chloromethyl group but less reactive than the iodomethyl group. This reactivity makes it a versatile intermediate for various chemical transformations. Compared to 2,5-dimethylpyrimidine, the bromomethyl derivative offers additional sites for functionalization, enhancing its utility in synthetic chemistry.
属性
IUPAC Name |
5-(bromomethyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-5-8-3-6(2-7)4-9-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNJOWSXQZGAMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856188 | |
| Record name | 5-(Bromomethyl)-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
802559-38-2 | |
| Record name | 5-(Bromomethyl)-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(bromomethyl)-2-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Cyclooct-4-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B1401547.png)
![4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B1401548.png)
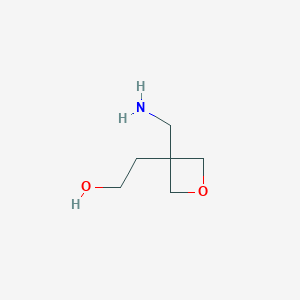
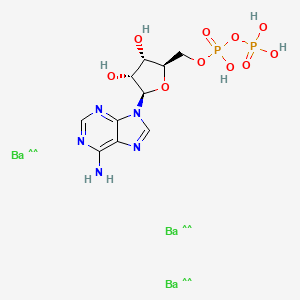
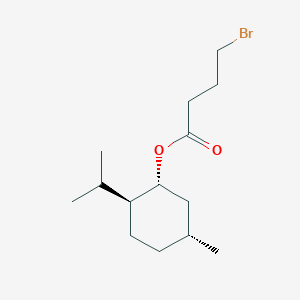
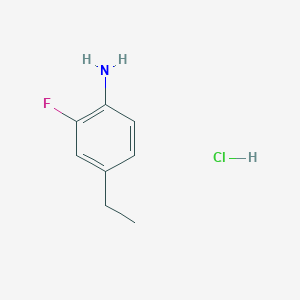
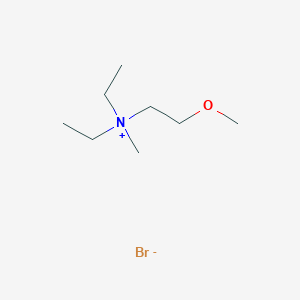
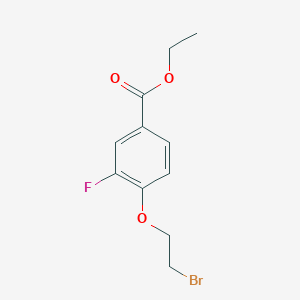
![n-[4-(2,2-Difluoroethoxy)benzoyl]glycine](/img/structure/B1401560.png)

![4-Chloro-5-methyl-5H-pyrrolo[3,2-D]pyrimidine-6-carbonitrile](/img/structure/B1401563.png)
